Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
CAS No.: 414886-03-6
Cat. No.: VC2138570
Molecular Formula: C16H20F3NO2
Molecular Weight: 315.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 414886-03-6 |
|---|---|
| Molecular Formula | C16H20F3NO2 |
| Molecular Weight | 315.33 g/mol |
| IUPAC Name | ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3 |
| Standard InChI Key | AZNPIQSTLPNVIB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound features a trifluoromethyl group attached to a benzyl moiety, which is linked to a piperidine ring. This unique structure contributes to its potential as a building block in organic synthesis and drug discovery.
Synthesis and Preparation
The synthesis of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate typically involves several steps, starting from the preparation of the piperidine ring and the introduction of the trifluoromethyl-benzyl group. This process may involve alkylation reactions and esterification to form the ethyl ester.
Biological and Medicinal Applications
Piperidine derivatives, including Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can act as lead structures for drug development, particularly in areas such as neurological disorders or other therapeutic targets where piperidine derivatives have shown efficacy.
Research Findings and Future Directions
Research on Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate and related compounds is ongoing, with a focus on exploring their pharmacological properties and potential applications in drug discovery. The unique structural features of these compounds make them valuable candidates for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume